(S)-3-Amino-2-benzylpropanoic acid hydrochloride
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Description
-(S)-3-Amino-2-benzylpropanoic acid hydrochloride (also known as S-ABAH) is a synthetic compound that has been used in a variety of scientific research applications. It is a chiral amino acid derivative with a unique structure and properties, making it an attractive target for biochemical and physiological studies.
Scientific Research Applications
Synthesis and Characterization
A considerable amount of research is dedicated to the synthesis and characterization of compounds structurally related to "(S)-3-Amino-2-benzylpropanoic acid hydrochloride". These studies often aim at discovering novel drugs with improved efficacy and safety profiles. For instance, the review on the synthesis, characterization, and application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid discusses a novel salicylic acid derivative, highlighting its potential as an alternative compound for drug development due to its promising COX-2 specificity and toxicity profile (Yudy Tjahjono et al., 2022).
Pharmacological Applications
Research on related compounds demonstrates a range of pharmacological applications, including anti-inflammatory, antioxidant, and anti-cancer properties. For example, studies on Chlorogenic acid (CGA) and its derivatives show significant therapeutic roles, including antioxidant activity, anti-inflammatory, and neuroprotective effects (M. Naveed et al., 2018). Similarly, research on benzofused thiazole derivatives outlines their potential as novel antioxidant and anti-inflammatory agents (Dattatraya G. Raut et al., 2020).
Molecular Docking Studies
Molecular docking studies are an integral part of the drug development process, providing insights into the potential interactions between drug candidates and their target sites. Research efforts in this area aim to identify and optimize compounds with high specificity and efficacy. The work on novel benzofused thiazole derivatives includes molecular docking studies to evaluate their antioxidant and anti-inflammatory activities, indicating a methodological approach to drug discovery (Dattatraya G. Raut et al., 2020).
properties
IUPAC Name |
(2S)-2-(aminomethyl)-3-phenylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-7-9(10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYMCIGQCWOWJV-FVGYRXGTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CN)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647421 |
Source
|
Record name | (2S)-2-(Aminomethyl)-3-phenylpropanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1010806-95-7 |
Source
|
Record name | (2S)-2-(Aminomethyl)-3-phenylpropanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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